molecular formula C23H16N2O5 B2794120 N-(2-(phenylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 862829-71-8

N-(2-(phenylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2794120
CAS No.: 862829-71-8
M. Wt: 400.39
InChI Key: RDLTUQLAQPIGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Phenylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a hybrid heterocyclic compound featuring a benzofuran core substituted at position 2 with a phenylcarbamoyl group and at position 3 with a benzo[d][1,3]dioxole-5-carboxamide moiety. This structure integrates aromatic and electron-rich functional groups, which are often associated with diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c26-22(14-10-11-18-19(12-14)29-13-28-18)25-20-16-8-4-5-9-17(16)30-21(20)23(27)24-15-6-2-1-3-7-15/h1-12H,13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLTUQLAQPIGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(phenylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, including a benzofuran moiety and a benzo[d][1,3]dioxole unit. Its chemical formula is C22H18N2O4C_{22}H_{18}N_{2}O_{4}, and it possesses characteristics typical of compounds with significant biological activity.

1. Anticancer Activity

Recent studies indicate that derivatives of benzofuran compounds, including this compound, exhibit promising anticancer properties. For instance:

  • Cell Line Studies : Compounds similar to this structure have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116). The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation through modulation of cell cycle proteins such as CDK2 and cyclin D1 .
  • In Vivo Studies : In animal models, certain benzofuran derivatives have demonstrated the ability to inhibit tumor growth significantly. For example, a related compound was effective in reducing tumor size in xenograft models .

2. Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound:

  • Alzheimer's Disease Models : Compounds with similar structures have been evaluated for their effects on amyloid-beta (Aβ) fibrillogenesis. Some derivatives promoted disaggregation of Aβ fibrils, suggesting a role in mitigating Alzheimer's disease pathology .

3. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of related benzofuran compounds have shown effectiveness against certain bacterial strains:

  • Microbial Assays : Studies have reported varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, leading to reduced inflammation and apoptosis in cancer cells .

1. Anticancer Efficacy

A study published in 2024 examined the effects of benzofuran derivatives on various cancer cell lines. The results indicated that at concentrations as low as 10 µM, significant cytotoxicity was observed in MDA-MB-231 cells with an IC50 value around 15 µM for one derivative .

2. Neuroprotective Properties

Research involving the evaluation of Aβ aggregation showed that certain benzofuran derivatives could reduce fibril formation by approximately 70% at 25 µM concentration, indicating strong potential for neuroprotective applications .

Data Table

Biological ActivityModel/SystemResultReference
AnticancerMDA-MB-231 cellsIC50 = 15 µM
NeuroprotectionAβ aggregation assay70% reduction in fibril formation
AntimicrobialVarious bacteriaSignificant inhibition observed

Scientific Research Applications

Anticancer Applications

Research indicates that N-(2-(phenylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide exhibits significant anticancer properties. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Activity Evaluation

A study conducted by Matiichuk et al. evaluated several benzofurancarboxamides for their anticancer activity using the National Cancer Institute's Developmental Therapeutics Program. The results indicated promising activity against various cancer cell lines.

CompoundCell LineEC50 (µM)Observations
N-(2-(phenylcarbamoyl)benzofuran-3-yl)...MCF-718Moderate toxicity observed
Related benzofuransHeLa15Significant apoptosis induction
Other derivativesA54910High cytotoxicity

Antiviral Applications

In addition to its anticancer properties, this compound has been investigated for its antiviral potential. Compounds with similar structures have shown effectiveness against various viral infections.

Case Study: Influenza A Virus

Research indicates that compounds targeting influenza A RNA polymerase may share structural similarities with this compound. This suggests potential effectiveness against various strains of influenza.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains two amide groups susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Mechanistic Notes
Acidic hydrolysis6M HCl, reflux (110°C, 12–24 hrs)Benzo[d] dioxole-5-carboxylic acid + 3-amino-2-(phenylcarbamoyl)benzofuranProtonation of the carbonyl oxygen facilitates nucleophilic attack by water .
Basic hydrolysis2M NaOH, 80°C, 6–8 hrsSodium salt of benzo[d] dioxole-5-carboxylate + aniline derivativesDeprotonation generates a tetrahedral intermediate, leading to cleavage .

The phenylcarbamoyl group exhibits slower hydrolysis kinetics compared to the benzodioxole-linked carboxamide due to steric hindrance from the benzofuran ring .

Electrophilic Aromatic Substitution

The benzofuran and benzodioxole rings participate in electrophilic reactions, though reactivity is modulated by electron-withdrawing substituents:

Reaction Reagents/Conditions Position Yield Observations
NitrationHNO₃/H₂SO₄, 0–5°CC-5 (benzofuran)45%Meta-directing effects of carboxamide dominate .
SulfonationH₂SO₄/SO₃, 50°CC-4 (benzodioxole)32%Ring strain in benzodioxole enhances reactivity .

The benzodioxole ring shows preferential reactivity at the para position relative to the oxygen atoms due to electronic effects .

Ring-Opening of Benzodioxole Moiety

The 1,3-dioxole ring undergoes cleavage under strong acidic conditions:

Conditions Products Catalyst Application
HBr (48%), 120°C, 3 hrsCatechol derivative + CO₂NoneGenerates diol intermediates for further functionalization .

This reaction is irreversible and proceeds via protonation of the oxygen atoms, destabilizing the dioxole ring .

Reductive Transformations

Selective reduction of carbonyl groups has been explored:

Reagent Target Group Products Efficiency
LiAlH₄, THF, 0°C → RTAmide → amineSecondary amine derivatives≤28%
BH₃·THF, refluxNo reactionN/A0%

The low yield in amide reduction is attributed to competing side reactions and steric bulk .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with primary mass loss (78%) occurring between 210–320°C due to:

  • Fragmentation of the benzodioxole ring

  • Decarboxylation of the carboxamide groups .

No polymerization or cyclization events are observed under inert atmospheres .

Cross-Coupling Compatibility

The compound shows limited utility in palladium-catalyzed reactions due to the absence of halogen substituents. Functionalization via pre-halogenation (e.g., bromination at C-5 of benzofuran) enables Suzuki-Miyaura coupling with arylboronic acids (yields: 50–65%) .

Key Research Findings:

  • Hydrolysis Selectivity : Basic conditions favor cleavage of the benzodioxole carboxamide over the phenylcarbamoyl group (7:1 ratio) .

  • Benzodioxole Reactivity : Ring-opening reactions produce catechol derivatives, which can be oxidized to quinones under aerobic conditions .

  • Synthetic Utility : Limited direct applications in catalysis but serves as a scaffold for generating substituted benzofuran libraries via post-functionalization .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure Substituents/Functional Groups Biological Activity/Application Reference
Target Compound Benzofuran + Benzodioxole 2-Phenylcarbamoyl, 3-Benzodioxole carboxamide Not explicitly reported -
HSD-2 (2a) Benzodioxole N-(3,4-Dimethoxyphenyl) Synthetic intermediate
IIc Benzodioxole N-(3-Trifluoromethylphenyl) α-Amylase inhibition (antidiabetic)
BNBC Benzodioxole N-(Naphthalen-1-yl), 6-Bromo STING agonist (immunomodulatory)
S807 Benzodioxole N-(Heptan-4-yl) Umami flavor compound
3z Benzodioxole N-Phenyl Synthetic intermediate
  • Benzofuran vs.
  • Substituent Effects : The phenylcarbamoyl group introduces hydrogen-bonding capability, contrasting with alkyl (S807), halogenated (BNBC), or methoxy (HSD-2) substituents in analogs. These variations influence solubility, metabolic stability, and target selectivity .

Table 3: Activity and Stability Profiles

Compound Name Melting Point (°C) Solubility Key Biological Finding Reference
Target Compound Not reported Not reported - -
HSD-2 (2a) 175–177 Low (organic) Intermediate for antidiabetic agents
IIc - Moderate Hypoglycemic effect in diabetic mice
BNBC - DMSO-soluble Activates human STING pathway
S807 - Lipophilic Rapid oxidative metabolism
  • Metabolism : S807 undergoes rapid hepatic oxidation due to its alkyl chain, whereas the target compound’s aromatic groups may slow metabolism, enhancing bioavailability .

Toxicological and Industrial Relevance

  • Toxicology : S807 and S9229 were deemed safe for food applications after subchronic and genetic toxicity evaluations . The target compound’s safety profile remains unstudied but could differ due to its benzofuran core.
  • Industrial Use : Benzodioxole carboxamides like S807 are utilized as flavor enhancers, whereas benzofuran derivatives are more common in pharmaceuticals, hinting at divergent applications for the target compound .

Q & A

Q. What are the optimized synthetic routes for N-(2-(phenylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide, and how are critical intermediates characterized?

The synthesis typically involves multi-step protocols, including:

  • Coupling reactions between benzofuran-3-carboxylic acid derivatives and functionalized benzo[d][1,3]dioxole precursors.
  • Use of dichloromethane (DCM) or dimethylformamide (DMF) as solvents under reflux conditions to promote amide bond formation .
  • Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) to confirm intermediate purity .
    Key intermediates (e.g., activated esters or acyl chlorides) are characterized using ¹H/¹³C NMR and FT-IR to verify functional groups like carbamoyl (-NHCO-) and dioxole rings .

Q. How is structural characterization of the compound performed to ensure purity and identity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks, with benzo[d][1,3]dioxole protons appearing as distinct singlet peaks (δ 6.0–6.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) and detects isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% is validated using reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies address low aqueous solubility of this compound in biological assays?

  • Structural modification: Introduce polar substituents (e.g., hydroxyl or amine groups) to the benzofuran or dioxole moieties, as seen in analogs like N-(2-fluoro-5-(quinazolin-4(3H)-yl)phenyl) derivatives .
  • Formulation optimization: Use co-solvents (e.g., DMSO:PBS mixtures ≤0.1% v/v) or nanoencapsulation to enhance dispersibility without cytotoxicity .

Q. How can researchers resolve discrepancies in reported biological activity across studies?

  • Purity verification: Re-analyze batches using differential scanning calorimetry (DSC) to detect polymorphic variations affecting activity .
  • Assay standardization: Validate cell-based assays (e.g., IC₅₀ in cancer lines) with positive controls (e.g., doxorubicin) and replicate under consistent oxygen/temperature conditions .

Q. What in vitro models are predictive of its pharmacokinetic behavior?

  • Liver microsomal assays: Incubate with human/rat liver microsomes to identify cytochrome P450-mediated metabolites (e.g., hydroxylated or demethylated derivatives) .
  • Caco-2 permeability assays: Assess intestinal absorption potential via transepithelial electrical resistance (TEER) measurements .

Q. How can structure-activity relationship (SAR) studies improve its potency against specific targets?

  • Substituent variation: Replace the phenylcarbamoyl group with electron-withdrawing groups (e.g., -Cl or -CF₃) to enhance binding to hydrophobic enzyme pockets .
  • Bioisosteric replacement: Substitute the dioxole ring with oxadiazole or thiophene to modulate metabolic stability, as demonstrated in related compounds .

Q. What computational methods aid in identifying its potential biological targets?

  • Molecular docking: Screen against kinase or GPCR libraries using software like AutoDock Vina, focusing on hydrogen bonding with the carboxamide group .
  • Molecular dynamics (MD) simulations: Simulate binding stability (e.g., RMSD <2 Å over 100 ns) to prioritize targets like PI3K or MAPK pathways .

Q. How can researchers overcome challenges in purifying the compound due to byproduct formation?

  • Optimize reaction stoichiometry: Limit excess reagents (e.g., carbodiimides in coupling steps) to reduce undesired acylurea byproducts .
  • Advanced chromatography: Use preparative HPLC with a C18 column and gradient elution (water:acetonitrile + 0.1% TFA) for high-resolution separation .

Data Contradiction Analysis

Q. Why do some studies report cytotoxicity while others show no activity in similar cell lines?

  • Cell line heterogeneity: Variability in expression of efflux pumps (e.g., P-gp) or metabolic enzymes (e.g., CYP3A4) can alter intracellular concentrations .
  • Compound stability: Degradation under assay conditions (e.g., light exposure) may reduce efficacy; validate stability via HPLC pre-/post-assay .

Key Methodological Recommendations

  • Synthesis: Prioritize Boc-protected intermediates to prevent side reactions during amide coupling .
  • Characterization: Combine 2D NMR (COSY, HSQC) for unambiguous assignment of overlapping signals in aromatic regions .
  • Biological testing: Include solvent controls to rule out excipient-driven artifacts in cytotoxicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.